molecular formula C6H12ClN B13584364 N-methylcyclopent-3-en-1-aminehydrochloride CAS No. 1333221-05-8

N-methylcyclopent-3-en-1-aminehydrochloride

Cat. No.: B13584364
CAS No.: 1333221-05-8
M. Wt: 133.62 g/mol
InChI Key: YAKZGZGGXXJUCC-UHFFFAOYSA-N
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Description

N-methylcyclopent-3-en-1-amine hydrochloride is a bicyclic amine hydrochloride salt characterized by a cyclopentene ring substituted with a methylamine group. Such methods may parallel the synthesis of N-methylcyclopent-3-en-1-amine hydrochloride, albeit with adjustments for the unsaturated cyclopentene ring.

Key structural features of this compound include:

  • A five-membered cyclopentene ring with a double bond at the 3-position.
  • A methylamine group (-NHCH₃) attached to the ring.
  • Hydrochloride salt formation to enhance stability and solubility.

Properties

CAS No.

1333221-05-8

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

N-methylcyclopent-3-en-1-amine;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-7-6-4-2-3-5-6;/h2-3,6-7H,4-5H2,1H3;1H

InChI Key

YAKZGZGGXXJUCC-UHFFFAOYSA-N

Canonical SMILES

CNC1CC=CC1.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Free Base

  • Starting Materials : Cyclopent-3-en-1-one or cyclopent-3-en-1-amine can be used as starting materials.
  • Reductive Amination : If starting from cyclopent-3-en-1-one, reductive amination with methylamine in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride can be employed.
  • Alkylation : Alternatively, cyclopent-3-en-1-amine can be alkylated with methyl iodide or dimethyl sulfate in the presence of a base.

Formation of Hydrochloride Salt

  • Acidification : The free base is dissolved in a solvent like ethanol or methanol and then acidified with hydrochloric acid to form the hydrochloride salt.
  • Crystallization : The resulting solution is concentrated under vacuum, and the hydrochloride salt is crystallized from a suitable solvent mixture, such as methanol-acetone.

Detailed Synthesis Protocol

Reductive Amination Method

Materials Needed:

  • Cyclopent-3-en-1-one
  • Methylamine
  • Sodium borohydride (NaBH4)
  • Hydrochloric acid (HCl)
  • Ethanol or methanol

Procedure:

  • Reductive Amination : Mix cyclopent-3-en-1-one with methylamine in a suitable solvent. Add sodium borohydride slowly while stirring.
  • Workup : After completion, quench the reaction with water, extract with ethyl acetate, and dry over anhydrous sodium sulfate.
  • Acidification : Dissolve the free base in ethanol or methanol and add hydrochloric acid to form the hydrochloride salt.
  • Crystallization : Concentrate the solution under vacuum and crystallize the hydrochloride salt from methanol-acetone.

Alkylation Method

Materials Needed:

  • Cyclopent-3-en-1-amine
  • Methyl iodide or dimethyl sulfate
  • Sodium hydroxide (NaOH)
  • Hydrochloric acid (HCl)
  • Ethanol or methanol

Procedure:

  • Alkylation : Mix cyclopent-3-en-1-amine with methyl iodide or dimethyl sulfate in the presence of sodium hydroxide.
  • Workup : Extract the product with ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.
  • Acidification : Dissolve the free base in ethanol or methanol and add hydrochloric acid to form the hydrochloride salt.
  • Crystallization : Concentrate the solution under vacuum and crystallize the hydrochloride salt from methanol-acetone.

Data Table: Physical and Chemical Properties

Property Value
CAS Number 1333221-05-8
Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
Purity 95%
IUPAC Name N-methylcyclopent-3-en-1-amine hydrochloride
SMILES CNC1CC=CC1.Cl[H]

Research and Development

N-methylcyclopent-3-en-1-amine hydrochloride is used in various chemical syntheses due to its versatility as a building block. Its applications span across pharmaceuticals, agrochemicals, and materials science. The compound's synthesis and properties have been explored in various studies, highlighting its potential in organic synthesis.

Chemical Reactions Analysis

Acylation and Alkylation

The secondary amine undergoes nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Alkylation : Further alkylation is limited due to pre-existing N-methylation but possible with stronger alkylating agents.

Nitrosation

Under acidic conditions (e.g., HNO₂), it forms N-nitrosamine derivatives, a critical concern in pharmaceutical synthesis due to carcinogenicity .

ReactionConditionsProduct
Nitrosamine formationNaNO₂, HCl, 0–5°CN-nitroso derivative

Oxidation

The cyclopentene double bond is susceptible to oxidation. Controlled conditions (e.g., KMnO₄ or O₃) yield epoxides or diols, while overoxidation may fragment the ring.

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing N-methylcyclopentane-1-amine hydrochloride.

ReactionCatalyst/SolventOutcome
HydrogenationH₂, Pd-C, EtOHSaturated cycloalkane

Reductive Amination and Conjugate Addition

The compound participates in reductive amination with ketones or aldehydes. For example, in glyoxylate buffer (pH 9.0) with DMSO, it forms tertiary amines via conjugate reduction .

SubstrateConditionsYield
Cyclohex-2-enoneDMSO/gly-OH, pH 9.0, RT64–81%

Biological Interactions

As a ligand, it modulates biological targets (e.g., receptors) through hydrogen bonding and van der Waals interactions. This pharmacophore potential is leveraged in drug discovery for central nervous system targets .

Scientific Research Applications

N-methylcyclopent-3-en-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methylcyclopent-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Structural Features Synthesis Highlights Applications/Notes
1-Methylcyclohex-3-en-1-amine hydrochloride C₇H₁₂NCl 157.63 g/mol Cyclohexene ring, methylamine substituent Not detailed in evidence Research chemical (backordered)
2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride C₇H₁₂NCl 157.63 g/mol Cyclopentene ring, ethylamine chain No synthesis data provided Intermediate in organic synthesis
3-Chloro-N,N-dimethylpropane-1-amine hydrochloride C₅H₁₂Cl₂N 170.06 g/mol Linear propane chain, chloro and dimethyl groups Industrial-scale alkylation routes Pharma intermediate (e.g., carbodiimide coupling)
Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride C₉H₁₈NO₂Cl 231.70 g/mol Cyclohexane ring, methyl ester and methylamine Reaction with toluenesulfonate (78% yield) Potential precursor for bioactive molecules

Structural and Functional Differences

Ring Size and Saturation :

  • The cyclopentene ring in N-methylcyclopent-3-en-1-amine hydrochloride confers greater ring strain and reactivity compared to the cyclohexene analog . This may influence its solubility and stability in aqueous media.
  • The ethylamine chain in 2-(cyclopent-3-en-1-yl)ethan-1-amine hydrochloride introduces flexibility absent in the methylamine-substituted cyclopentene derivative.

Substituent Effects :

  • The chloro group in 3-chloro-N,N-dimethylpropane-1-amine hydrochloride enhances electrophilicity, making it a versatile alkylating agent. In contrast, the methylamine group in the target compound may favor nucleophilic interactions.

Synthesis Complexity: Cyclohexane-based analogs (e.g., Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride) require multi-step syntheses involving carboxylation and salt formation , whereas smaller rings (cyclopentene) might simplify purification but increase steric challenges.

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit improved water solubility compared to free bases. For instance, 3-chloro-N,N-dimethylpropane-1-amine hydrochloride is highly soluble in polar solvents due to its ionic nature.
  • Stability : Cyclopentene derivatives may show reduced thermal stability compared to saturated analogs (e.g., cyclohexane) due to ring strain.

Research and Industrial Relevance

  • Pharmaceutical Intermediates : 3-Chloro-N,N-dimethylpropane-1-amine hydrochloride is widely used in peptide synthesis as a carbodiimide coupling reagent . The cyclopentene analog could serve a similar role in specialized reactions.
  • This suggests unexplored avenues for cyclopentene-based amines.

Biological Activity

N-methylcyclopent-3-en-1-amine hydrochloride (CAS: 1333221-05-8) is a compound with potential biological activities that merit detailed investigation. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

N-methylcyclopent-3-en-1-amine hydrochloride has the molecular formula C6H12ClN, with a molecular weight of 133.62 g/mol. Its structure features a cyclopentene ring substituted with a methyl group and an amine functional group, which may contribute to its biological activities.

Antiviral Properties

Research indicates that derivatives of cyclopentene compounds, including N-methylcyclopent-3-en-1-amine hydrochloride, exhibit antiviral properties. For instance, similar compounds have been explored as neuraminidase inhibitors, which are crucial in the treatment of influenza viruses . These compounds interfere with the viral replication cycle, potentially reducing viral load in infected cells.

Neuroprotective Effects

There is emerging evidence that compounds similar to N-methylcyclopent-3-en-1-amine hydrochloride may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal tissues. This is particularly relevant for conditions such as ischemic disorders and neurodegenerative diseases .

The mechanisms by which N-methylcyclopent-3-en-1-amine hydrochloride exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes critical for viral replication and cancer cell survival.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation, leading to reduced proliferation of cancer cells.
  • Antioxidant Activity : By scavenging free radicals or upregulating antioxidant defenses, this compound could mitigate oxidative damage in neuronal cells.

Case Studies and Research Findings

StudyFindings
Neuraminidase Inhibition Similar compounds demonstrated effective inhibition against influenza virus neuraminidase, suggesting potential for N-methylcyclopent-3-en-1-amine hydrochloride in antiviral therapies .
Anticancer Potential Structural analogs exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications to the cyclopentene structure could enhance therapeutic efficacy .
Neuroprotective Effects Compounds related to N-methylcyclopent-3-en-1-amine hydrochloride showed promise in reducing neuronal apoptosis in models of ischemic injury .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Confirm the cyclopentene ring structure and methylamine substitution. For example, the cyclopentene protons appear as distinct multiplets (δ 5.5–6.0 ppm), while the methyl group on nitrogen resonates as a singlet (~δ 2.3 ppm) .
  • FT-IR : Validate amine hydrochloride formation via N–H stretches (2500–3000 cm⁻¹) and C–Cl bonds (700–800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Use ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺) and rule out impurities .

Advanced: How can reaction parameters be optimized to mitigate byproduct formation during N-methylation?

Q. Methodological Answer :

  • Temperature Control : Maintain temperatures between 0–5°C during methylamine addition to minimize over-alkylation.
  • Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity while avoiding side reactions with protic solvents .
  • Catalyst Screening : Test palladium- or nickel-based catalysts for reductive amination. For example, Pd/C in methanol under 50 psi H₂ improves selectivity .
  • In-line Analytics : Implement HPLC or GC-MS to monitor reaction progress and adjust stoichiometry in real-time .

Advanced: What strategies resolve contradictions in reported solubility data for N-methylcyclopent-3-en-1-amine hydrochloride?

Q. Methodological Answer :

  • Solvent Polarity Testing : Systematically test solubility in water, ethanol, DCM, and ether. Note discrepancies due to hydrate formation (e.g., anhydrous vs. monohydrate forms) .
  • Thermodynamic Analysis : Perform DSC to identify polymorphic transitions affecting solubility. Compare results with computational models (e.g., COSMO-RS) .
  • Literature Cross-Validation : Replicate protocols from independent studies and control for variables like pH (adjust with 0.1 M HCl/NaOH) and ionic strength .

Basic: What safety protocols are essential when handling N-methylcyclopent-3-en-1-amine hydrochloride in aqueous solutions?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and dissolution .
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Segregate halogenated byproducts for incineration .
  • Spill Response : Absorb spills with vermiculite, then treat the area with 10% sodium carbonate solution to neutralize residual HCl vapors .

Advanced: How can researchers achieve stereochemical purity in N-methylcyclopent-3-en-1-amine hydrochloride derivatives?

Q. Methodological Answer :

  • Chiral Resolution : Use diastereomeric salt formation with (R)- or (S)-mandelic acid. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® AD-H column) .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed amination to control stereochemistry .
  • Crystallography : Perform single-crystal X-ray diffraction to confirm absolute configuration and refine crystallization conditions (e.g., ethanol/water mixtures) .

Basic: What purification methods are recommended for isolating N-methylcyclopent-3-en-1-amine hydrochloride from reaction mixtures?

Q. Methodological Answer :

  • Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C for selective crystallization. Filter under reduced pressure .
  • Column Chromatography : Use silica gel with a gradient of methanol in DCM (1–5% v/v) to separate unreacted amines.
  • Ion Exchange : Apply strong cation-exchange resins (e.g., Dowex® 50WX2) to isolate the hydrochloride salt from neutral impurities .

Advanced: How can computational modeling aid in predicting reactivity and stability of N-methylcyclopent-3-en-1-amine hydrochloride?

Q. Methodological Answer :

  • DFT Calculations : Simulate reaction pathways (e.g., amination energy barriers) using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare with experimental kinetics .
  • Molecular Dynamics (MD) : Model solvation effects in water/ethanol mixtures to predict solubility and degradation pathways .
  • QSPR Models : Correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with experimental stability data to prioritize synthesis routes .

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